

Structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylpyridine-4-carboxylic acid
N-oxide

Cat. No.: B149320

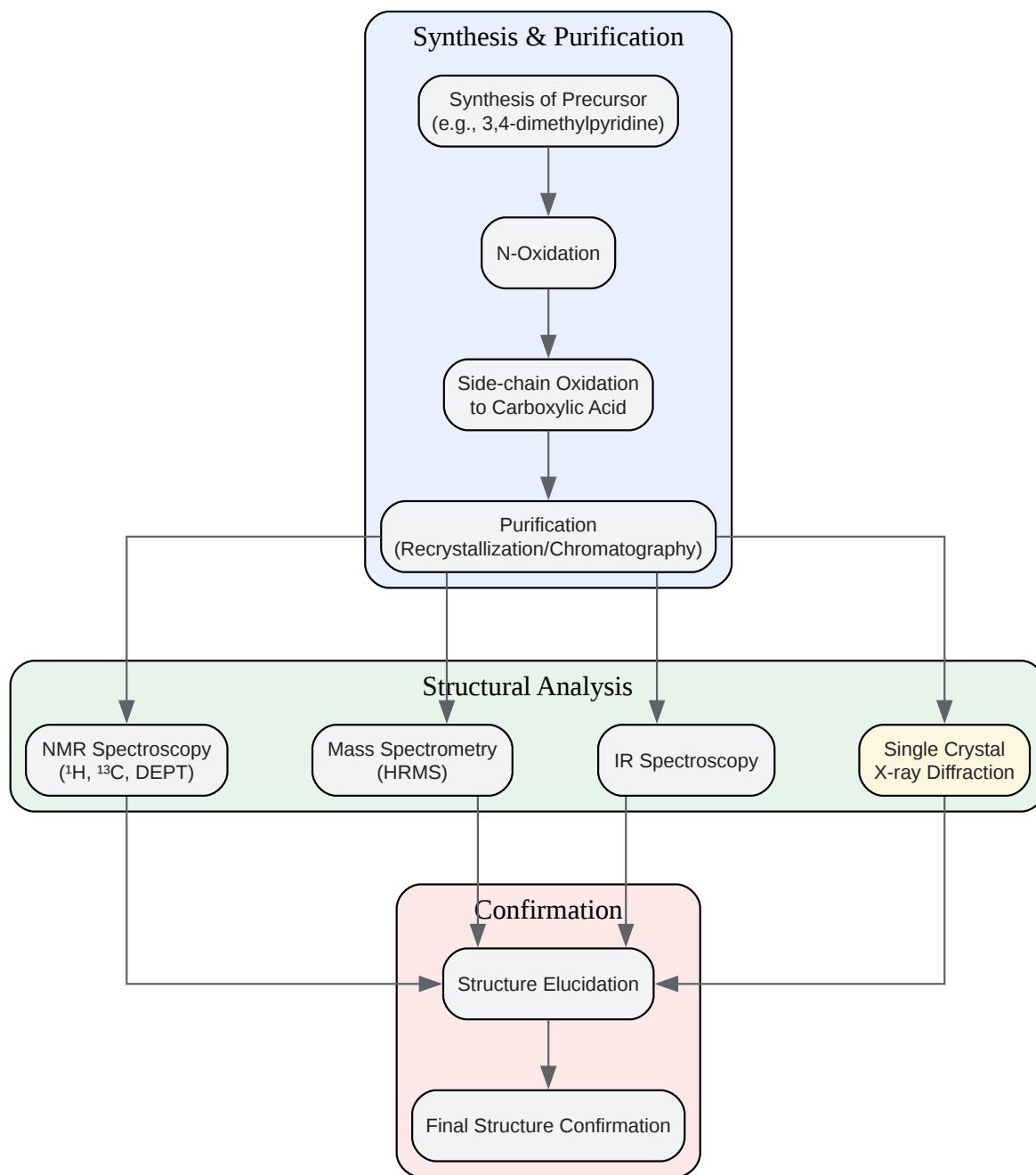
[Get Quote](#)

An In-depth Technical Guide on the Structure Elucidation of **3-Methylpyridine-4-carboxylic acid N-oxide**

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Molecules in this class are significant as intermediates in pharmaceutical and agrochemical synthesis, and they exhibit unique chemical reactivity and biological properties. The N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. Accurate structure elucidation is paramount for confirming the identity, purity, and stereochemistry of the synthesized compound, ensuring its suitability for further research and development.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the structure of **3-Methylpyridine-4-carboxylic acid N-oxide**. It covers spectroscopic and crystallographic techniques, presenting predicted data based on analogous compounds and detailing the standard experimental protocols for data acquisition.


Predicted Physicochemical Properties

A summary of the fundamental properties of the target molecule is essential before delving into complex analytical data.

Property	Value
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
IUPAC Name	3-Methyl-1-oxido-4-pyridinecarboxylic acid
CAS Number	Not available
Canonical SMILES	CC1=C(C(=O)O)C=--INVALID-LINK--C=C1

Analytical Workflow for Structure Elucidation

The unambiguous determination of a molecule's structure relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer conclusive evidence. The general workflow involves synthesis, purification, and subsequent analysis by spectroscopic and, if possible, crystallographic methods.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and structural elucidation of **3-Methylpyridine-4-carboxylic acid N-oxide**.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

4.1.1 ^1H NMR Spectroscopy

The ^1H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous compounds like 3-methylpyridine N-oxide and pyridine-4-carboxylic acid N-oxide, the following proton signals are predicted.[\[1\]](#)[\[2\]](#)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	Singlet (s)	1H	H-2
~ 8.1 - 8.3	Doublet (d)	1H	H-6
~ 7.3 - 7.5	Doublet (d)	1H	H-5
~ 2.4 - 2.6	Singlet (s)	3H	$-\text{CH}_3$
~ 11.0 - 13.0	Broad Singlet (br s)	1H	$-\text{COOH}$

4.1.2 ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

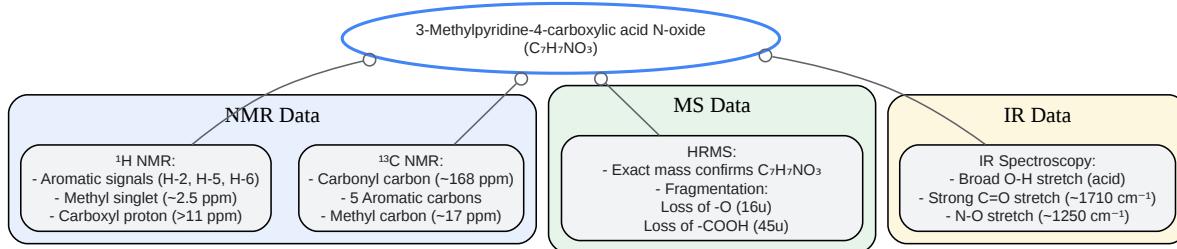
Predicted Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C=O (Carboxylic Acid)
~ 145 - 148	C-4 (ipso-carboxyl)
~ 138 - 141	C-2
~ 137 - 140	C-6
~ 133 - 136	C-3 (ipso-methyl)
~ 125 - 128	C-5
~ 16 - 18	-CH ₃

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The expected molecular ion peak for C₇H₇NO₃ would be observed.

Parameter	Value
Technique	Electrospray Ionization (ESI-MS)
Mode	Positive or Negative
[M+H] ⁺ (Positive)	m/z 154.0499
[M-H] ⁻ (Negative)	m/z 152.0353
Key Fragments	[M-OH] ⁺ , [M-COOH] ⁺ , [M-O] ⁺ (loss of N-oxide oxygen)

The fragmentation pattern can provide further structural information. For instance, the loss of 16 amu is characteristic of an N-oxide, while the loss of 45 amu indicates the cleavage of the carboxylic acid group.^[3]


Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500 - 3300 (broad)	O-H stretch	Carboxylic Acid
~ 1700 - 1725	C=O stretch	Carboxylic Acid
~ 1600, ~1480	C=C, C=N stretch	Aromatic Ring
~ 1210 - 1300	N-O stretch	N-Oxide
~ 800 - 900	C-H bend	Aromatic (out-of-plane)

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. If a suitable single crystal can be grown, this technique would confirm the connectivity of all atoms and provide precise bond lengths and angles, validating the planar structure of the pyridine ring and the geometry of the substituents. While no specific crystal structure for the title compound is publicly available, analysis of related structures like cobalt complexes with 4-methylpyridine N-oxide reveals typical N-O bond lengths and coordination behavior.^[4]

[Click to download full resolution via product page](#)

Caption: Correlation of expected analytical data with the molecular structure.

Experimental Protocols

NMR Sample Preparation and Analysis

- Sample Preparation: Weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature, to achieve a stable spray and optimal ion signal.^[5]
- Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.

- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and compare its measured exact mass to the theoretical calculated mass to confirm the elemental formula.

IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: With the crystal clean and empty, run a background scan to record the spectrum of the ambient environment (air, CO_2 , water vapor). This will be automatically subtracted from the sample spectrum.
- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Analysis: Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion

The structure elucidation of **3-Methylpyridine-4-carboxylic acid N-oxide** is achieved through a systematic and multi-faceted analytical approach. While 1H and ^{13}C NMR spectroscopy establish the core carbon-hydrogen framework and connectivity, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. Infrared spectroscopy serves to verify the presence of key functional groups, particularly the carboxylic acid and the N-oxide moiety. The collective and corroborative nature of these techniques allows for an unambiguous assignment of the molecular structure, which is a critical step for any further application in drug development or materials science. For absolute proof of structure in three dimensions, single-crystal X-ray diffraction remains the gold standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR [m.chemicalbook.com]
- 3. Pyridine, 4-methyl-, 1-oxide [webbook.nist.gov]
- 4. Synthesis, crystal structure and thermal properties of the dinuclear complex bis(μ -4-methylpyridine N-oxide- κ 2 O:O)bis[(methanol- κ O)(4-methylpyridine N-oxide- κ O)bis(thio-cyanato- κ N)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149320#structure-elucidation-of-3-methylpyridine-4-carboxylic-acid-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com